benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves the design and development of boron-based heterocycles as potential therapeutic agents . A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[c][1,2,5]thiadiazoles include substitution reactions followed by hydrolysis . The rapid reaction affords the air-, thermo-, and photostable product .Scientific Research Applications
Photovoltaic Applications
Field
This application falls under the field of Material Science and Engineering , specifically in the development of photovoltaic materials .
Application Summary
Donor-acceptor-donor (D-A-D) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .
Methods of Application
The compound was synthesized by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles. The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .
Results or Outcomes
The structure of the newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .
Potential Hypoxia Inhibitors
Field
This application falls under the field of Medicinal Chemistry and Pharmacology , specifically in the development of anticancer agents .
Application Summary
Benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential. A new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were designed and synthesized as anticancer agents targeting tumor hypoxia .
Methods of Application
A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .
Results or Outcomes
This is the first example to develop boron-based hypoxia agents. The synthesized hybrids were characterized by suitable spectroscopic techniques. The biological studies are currently underway .
Near-Infrared Emitters
Field
This application falls under the field of Material Science and Engineering , specifically in the development of organic light emitting diodes (OLEDs) .
Application Summary
Donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and OLEDs . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .
Methods of Application
The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .
Results or Outcomes
The structure of the newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry . It can be considered as a possible near-infrared emitter that can be used in NIR OLEDs design and other possible applications as an IR .
Anti-Cholinergic Characteristics
Field
This application falls under the field of Pharmacology , specifically in the development of anti-amnesic agents .
Application Summary
Benzo[c][1,2,5]thiadiazole was also explored for anti-cholinergic characteristics by many researchers .
Methods of Application
The results revealed that 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) demonstrated acetylcholinesterase (AChE) inhibitory activity while new arylsulfanyl-benzo-2,1,3-thiadiazoles display anti-amnesic activity .
Results or Outcomes
The synthesized hybrids were characterized by suitable spectroscopic techniques. The biological studies are currently underway .
Future Directions
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S2/c1-18-7-14-15-13(18)24(21,22)9-5-19(6-9)12(20)8-2-3-10-11(4-8)17-23-16-10/h2-4,7,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWIPKZLFOVVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone |
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